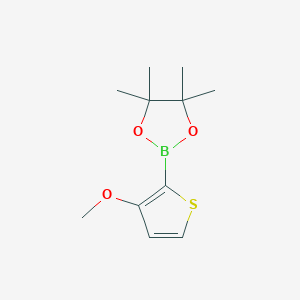

3-Methoxythiophene-2-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(13-5)6-7-16-9/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKKXDGOIQJEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670557 | |

| Record name | 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-98-5 | |

| Record name | 2-(3-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Methoxythiophene-2-boronic acid pinacol ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

3-Methoxythiophene-2-boronic acid pinacol ester is a highly valuable heterocyclic building block in modern organic synthesis. Its utility is prominently featured in the development of advanced materials and complex molecular architectures. The strategic placement of the methoxy group and the boronic ester on the thiophene ring allows for precise manipulation and coupling, making it a sought-after intermediate in the synthesis of organic semiconductors, luminescent materials, and polycyclic aromatic compounds.[1][2] As a key partner in Suzuki-Miyaura cross-coupling reactions, it provides a reliable method for constructing C(sp²)–C(sp²) bonds, a cornerstone of many synthetic endeavors in drug discovery and materials science.[3]

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this reagent, moving beyond simple procedural lists to explain the underlying chemical principles and rationale. We will dissect two robust and widely applicable methods: the classic lithiation-borylation of a pre-functionalized thiophene and the modern, atom-economical iridium-catalyzed C-H borylation.

Chapter 1: A Comparative Analysis of Synthetic Strategies

The synthesis of an aryl boronic ester can be approached from several angles. For this compound, the choice of method often depends on factors such as starting material availability, scalability, and tolerance for specific functional groups.

-

Lithiation-Borylation: This is a traditional and highly effective method that relies on a halogen-metal exchange. It begins with a halogenated precursor, typically 2-bromo-3-methoxythiophene. Treatment with a strong organolithium base at low temperatures generates a potent nucleophilic thienyllithium species, which is then quenched with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin). This approach is reliable and generally high-yielding but requires cryogenic conditions and the handling of pyrophoric reagents.[4][5]

-

Iridium-Catalyzed C-H Borylation: Representing the forefront of C-H activation chemistry, this method offers a more elegant and atom-economical route.[6] It bypasses the need for a halogenated starting material by directly converting a C-H bond on the 3-methoxythiophene ring into a C-B bond.[7][8] This reaction is catalyzed by an iridium complex, often in conjunction with a bipyridine ligand, and uses either pinacolborane (HBPin) or bis(pinacolato)diboron (B₂pin₂) as the boron source.[9] The primary advantages are fewer synthetic steps and milder reaction conditions, though catalyst cost and optimization can be a consideration.

-

Palladium-Catalyzed Miyaura Borylation: This well-established cross-coupling reaction uses a palladium catalyst to couple a halo-thiophene with a diboron reagent.[10][11][12] Similar to the lithiation route, it requires a pre-halogenated substrate. The reaction is typically run at elevated temperatures with a base like potassium acetate.[13] It offers broad functional group tolerance but can sometimes be complicated by competing Suzuki-type homocoupling of the product.[12]

The following workflow diagram illustrates the decision-making process for selecting a synthetic route.

Caption: Decision workflow for selecting a synthetic route.

Chapter 2: Field-Proven Experimental Protocols

This section provides detailed, step-by-step methodologies for the two most distinct and effective synthetic routes.

Protocol A: Synthesis via Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of similar thiophene boronic esters.[4] It involves the generation of an organolithium intermediate from 2-bromo-3-methoxythiophene, followed by borylation.

Step 1: Preparation of 2-Bromo-3-methoxythiophene

The starting material, 2-bromo-3-methoxythiophene, can be synthesized from 3-methoxythiophene via bromination. While various brominating agents can be used, N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) provides good regioselectivity for the 2-position due to the activating effect of the adjacent methoxy group.[14][15]

Step 2: Lithiation and Borylation

| Reagent/Material | Molar Eq. | Amount | Notes |

| 2-Bromo-3-methoxythiophene | 1.0 | (e.g., 1.9 mmol, 367 mg) | Ensure starting material is pure and dry. |

| Anhydrous Tetrahydrofuran (THF) | - | 8 mL | Must be anhydrous. |

| n-Butyllithium (n-BuLi) | 1.05 | (e.g., 0.84 mL of 2.5 M in hexanes) | Pyrophoric; handle under inert atmosphere. |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2.0 | (e.g., 0.77 mL, 3.8 mmol) | Also known as iPrOBPin or pinacol isopropoxyboronate. |

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-bromo-3-methoxythiophene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 30-45 minutes. The solution may change color, indicating the formation of the organolithium species.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 eq) dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound as a solid.

Protocol B: Synthesis via Iridium-Catalyzed C-H Borylation

This protocol is based on leading research in iridium-catalyzed C-H functionalization of heterocycles.[7][8]

| Reagent/Material | Molar Eq. | Amount | Notes |

| 3-Methoxythiophene | 1.0 | (e.g., 2.0 mmol, 228 mg) | Starting material. |

| Bis(pinacolato)diboron (B₂pin₂) | 1.5 | 3.0 mmol, 762 mg | Boron source. |

| [Ir(OMe)(COD)]₂ | 0.015 | 0.03 mmol, 20 mg | Iridium catalyst precursor. |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 0.03 | 0.06 mmol, 16 mg | Ligand. |

| Anhydrous n-Hexane | - | 10 mL | Reaction solvent. |

Procedure:

-

In a glovebox or under a nitrogen atmosphere, charge a dry Schlenk flask with [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3.0 mol%).

-

Add anhydrous n-hexane and stir for 10 minutes to allow for pre-formation of the active catalyst.

-

Add 3-methoxythiophene (1.0 eq) and bis(pinacolato)diboron (1.5 eq) to the flask.

-

Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC for the consumption of the starting material.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by passing it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to remove the catalyst residue.

-

Further purification via recrystallization or column chromatography will yield the pure this compound.

Chapter 3: Mechanistic Rationale and Causality

Understanding the reaction mechanism is critical for troubleshooting and optimization.

Mechanism A: The Lithiation-Borylation Pathway

This reaction proceeds through a two-step sequence: halogen-metal exchange followed by nucleophilic attack.

-

Halogen-Metal Exchange: The highly polar carbon-lithium bond in n-BuLi facilitates the exchange with the bromine atom on the thiophene ring. This is an equilibrium process, but it is driven forward by the formation of the more stable thienyllithium species, where the negative charge is stabilized on a more electronegative sp²-hybridized carbon.

-

Nucleophilic Attack: The resulting 2-thienyllithium is a powerful nucleophile. It attacks the electrophilic boron atom of the pinacol isopropoxyboronate. This forms a tetracoordinate borate complex.

-

Elimination: This borate complex is unstable and collapses by eliminating the isopropoxide leaving group, yielding the neutral and stable pinacol boronic ester product.

Caption: Mechanism of the Lithiation-Borylation reaction.

Mechanism B: The Iridium-Catalyzed C-H Borylation Cycle

This catalytic cycle is a hallmark of modern C-H activation chemistry and is believed to proceed through an Ir(III)/Ir(V) cycle.[9]

-

Oxidative Addition of B₂pin₂: The active Ir(III) catalyst undergoes oxidative addition with the B-B bond of B₂pin₂ to form an Ir(V)-bis(boryl) complex.

-

C-H Activation: The thiophene substrate coordinates to the iridium center. A C-H bond on the thiophene ring is then cleaved in a concerted metalation-deprotonation step, forming an Ir(V)-hydrido-thienyl-boryl species. The regioselectivity is directed by the methoxy group, favoring activation of the adjacent C2-H bond.

-

Reductive Elimination: The final C-B bond is formed via reductive elimination from the Ir(V) complex, releasing the desired boronic ester product and regenerating an Ir(III)-hydrido-boryl species.

-

Regeneration of Catalyst: The Ir(III) catalyst is regenerated for the next cycle through a final reductive elimination of H-Bpin or reaction with another equivalent of B₂pin₂.

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Conclusion: An Indispensable Tool for Modern Synthesis

This compound stands out as a versatile and powerful reagent. The synthetic routes presented here—the robust lithiation-borylation and the elegant C-H activation—offer researchers flexible and efficient pathways to access this key intermediate. The choice between these methods will be guided by practical considerations of scale, cost, and available starting materials. A thorough understanding of the underlying mechanisms not only ensures successful synthesis but also empowers chemists to adapt and innovate, pushing the boundaries of drug development and materials science.

References

-

Journal of Organic Chemistry and Pharmaceutical Research. A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Available at: [Link]

-

ResearchGate. Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. Available at: [Link]

-

National Institutes of Health. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Available at: [Link]

-

PubMed. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Available at: [Link]

-

University of Illinois Urbana-Champaign. IRIDIUM-CATALYZED C-H BORYLATION. Available at: [Link]

- Google Patents. Synthetic method of 2-bromine-3-methylthiophene.

-

Semantic Scholar. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Available at: [Link]

-

Royal Society of Chemistry. C–H borylation: a tool for molecular diversification. Available at: [Link]

-

Wikipedia. Miyaura borylation. Available at: [Link]

-

University of Illinois Urbana-Champaign. THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Available at: [Link]

-

National Institutes of Health. Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

-

Virginia Tech. Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

-

University of Bristol. Standard Lithiation–Borylation A user's guide. Available at: [Link]

-

University of Bristol Research Portal. Lithiation–Borylation Methodology and Its Application in Synthesis. Available at: [Link]

-

National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

-

National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Available at: [Link]

- Google Patents. Preparation method for 2-bromothiophene.

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

-

ResearchGate. SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. Available at: [Link]

-

Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

Sources

- 1. 3-メトキシチオフェン-2-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 1310384-98-5 [chemicalbook.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-METHYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Methoxythiophene-2-boronic acid pinacol ester (CAS: 1310384-98-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxythiophene-2-boronic acid pinacol ester, a versatile building block in modern organic synthesis. With the CAS number 1310384-98-5, this compound has gained significant traction in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, reactivity, and key applications, offering detailed experimental protocols and expert insights to facilitate its effective utilization in research and development.

Introduction: A Versatile Heterocyclic Building Block

This compound, also known as 4,4,5,5-Tetramethyl-2-(3-methoxy-2-thienyl)-1,3,2-dioxaborolane, is a stable, crystalline solid that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its structure combines a methoxy-substituted thiophene ring with a boronic acid pinacol ester group. This unique combination makes it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store while still providing the necessary reactivity for carbon-carbon bond formation.[5] Its applications span from the creation of novel organic semiconductors to the synthesis of luminescent materials and polycyclic aromatic compounds.[1][6]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 1310384-98-5 | [1] |

| Molecular Formula | C₁₁H₁₇BO₃S | [1] |

| Molecular Weight | 240.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 124-128 °C | [1][2] |

| Storage Temperature | Room Temperature | [6] |

| InChI Key | FXKKXDGOIQJEJS-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccsc1B2OC(C)(C)C(C)(C)O2 | [1] |

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process starting from a readily available thiophene derivative. A common and effective route involves the initial bromination of 3-methoxythiophene followed by a lithium-halogen exchange and subsequent reaction with a boron electrophile.

Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic route to this compound.

Mechanistic Insights

-

Bromination: The synthesis often commences with the selective bromination of 3-methoxythiophene at the 2-position. The methoxy group is an ortho-, para-director, and the position alpha to the sulfur atom is highly activated, making the 2-position the most reactive site for electrophilic substitution. Reagents like N-bromosuccinimide (NBS) are commonly employed for this step.[7][8]

-

Lithium-Halogen Exchange: The resulting 2-bromo-3-methoxythiophene undergoes a lithium-halogen exchange reaction.[9] This is typically achieved by treating it with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[9] The steric hindrance from the adjacent methoxy group can influence the rate and efficiency of this step.[10]

-

Borylation: The generated 3-methoxy-2-thienyllithium is a potent nucleophile that is then quenched with an appropriate boron electrophile. Isopropoxy-pinacolborane (i-PrO-Bpin) is a common choice. The lithium species attacks the electrophilic boron atom, and subsequent workup yields the desired this compound.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] this compound readily couples with a wide range of organic halides and triflates (aryl, heteroaryl, vinyl) in the presence of a palladium catalyst and a base.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Applications in Materials Science and Medicinal Chemistry

-

Organic Semiconductors: This boronic ester is a key intermediate in the synthesis of benzothiadiazole derivatives, which are fundamental building blocks for organic semiconductors.[1] The resulting conjugated polymers are explored for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and thin-film transistors.[7]

-

Luminescent Materials: It serves as a starting material for the synthesis of imidazo[1,2-a]pyridine derivatives that exhibit bright excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state.[1] These materials have potential uses in sensing, imaging, and optoelectronics.

-

Polycyclic Aromatic Compounds: The compound is also utilized in the preparation of polycyclic aromatic triptycenes, which are rigid, three-dimensional molecules with unique properties and applications in host-guest chemistry and materials science.[1]

-

Drug Discovery: Boronic acids and their esters are increasingly important in medicinal chemistry.[11][12] The thiophene motif is a common scaffold in many pharmaceutical agents. The ability to functionalize the thiophene ring using this boronic ester provides a powerful tool for generating libraries of novel compounds for drug discovery programs.

Experimental Protocols

The following protocols are provided as a general guide and should be adapted and optimized for specific substrates and scales.

Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of arylboronic esters.

Materials:

-

2-Bromo-3-methoxythiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Dry ice/acetone bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere.

-

Dissolve 2-bromo-3-methoxythiophene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura coupling using this compound.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

Proper safety precautions are essential when working with this and any chemical reagent.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules with applications in materials science and medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries and innovations.

References

-

Journal of Organic Chemistry & Pharmacy Research. (n.d.). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. Retrieved from [Link][8]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link][16]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. Retrieved from [Link][11]

-

Narayanam, J., & Stephenson, C. R. J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 148-154. Retrieved from [Link][17]

-

Svozil, D., & Varekova, R. S. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link][5]

-

Torres, G., & Andrade, C. K. Z. (2015). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 11, 2233–2239. Retrieved from [Link][3]

-

Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link][10]

Sources

- 1. 3-甲氧基噻吩-2-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 1310384-98-5 [m.chemicalbook.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound | 1310384-98-5 [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]

- 13. keyorganics.net [keyorganics.net]

- 14. fishersci.com [fishersci.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxythiophene-2-boronic acid pinacol ester molecular weight

An In-Depth Technical Guide to 3-Methoxythiophene-2-boronic acid pinacol ester: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern organic synthesis, organoboron compounds, particularly boronic acids and their esters, stand out as exceptionally versatile and powerful building blocks.[1][2] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This Nobel Prize-winning methodology provides a robust and efficient means of forming carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[4] Boronic esters, such as the pinacol variant, offer enhanced stability, milder reaction conditions, and often improved yields compared to their corresponding boronic acids, making them highly favored in complex molecular syntheses.[3][5]

This guide focuses on a specific and highly valuable reagent: This compound . This molecule incorporates a sulfur-containing heterocycle (thiophene), a common and privileged scaffold in medicinal chemistry, with the versatile reactivity of a boronic ester.[6] We will explore its core physicochemical properties, delve into the mechanistic basis of its primary application in Suzuki-Miyaura coupling, provide a detailed experimental protocol, and discuss its role in the synthesis of advanced functional materials.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the inherent properties of a reagent is fundamental to its effective application. This compound is a stable, solid compound under standard laboratory conditions. Its key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 240.13 g/mol | [7] |

| Molecular Formula | C₁₁H₁₇BO₃S | [7] |

| CAS Number | 1310384-98-5 | |

| Appearance | Solid | |

| Melting Point | 124-128 °C | |

| InChI Key | FXKKXDGOIQJEJS-UHFFFAOYSA-N |

Structural Analysis and Reactivity Implications:

The structure of this compound is key to its utility.

-

Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. Thiophene and its derivatives are prevalent in a wide array of FDA-approved drugs due to their favorable metabolic profiles and ability to act as bioisosteres of phenyl rings.

-

Methoxy Group (-OCH₃): Positioned at the 3-position, this electron-donating group influences the electronic properties of the thiophene ring, potentially affecting the kinetics and regioselectivity of its coupling reactions.

-

Boronic Acid Pinacol Ester: This functional group, located at the 2-position, is the reactive center for cross-coupling. The pinacol protecting group confers significant stability, making the compound easier to handle, purify, and store compared to the more labile free boronic acid. It mitigates the risk of side reactions like protodeboronation (cleavage of the C-B bond by a proton source).[3]

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forges a new C-C bond between the thiophene ring and an aryl, vinyl, or alkyl halide (or triflate).

Mechanistic Pillars

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A simplified overview is essential for understanding experimental choices.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically the rate-determining step and requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst to re-enter the cycle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Self-Validating Experimental Protocol

This protocol describes a representative coupling between this compound and a generic aryl bromide.

Objective: To synthesize 2-(Aryl)-3-methoxythiophene.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (3.0 equiv.).

-

Atmosphere Control (Trustworthiness Pillar): The flask is sealed with a rubber septum. The atmosphere is evacuated using a vacuum pump and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and unwanted side reactions.

-

Solvent Addition: Degassed 1,4-dioxane and deionized water are added via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction). Causality: The solvent mixture ensures solubility for both the organic reagents and the inorganic base. Degassing (by sparging with inert gas or freeze-pump-thaw cycles) further minimizes dissolved oxygen.

-

Reaction: The mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

-

Workup: The reaction is cooled to room temperature. Deionized water is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. Causality: The extraction isolates the organic product from the inorganic salts and water-soluble byproducts.

-

Washing: The combined organic layers are washed with brine. Causality: The brine wash removes residual water from the organic phase.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). The purity of the collected fractions should be confirmed by TLC or LC-MS before combining and concentrating to yield the final product.

Part 3: Synthetic Applications and Authoritative Grounding

The utility of this compound extends beyond generic C-C bond formation. It serves as a crucial intermediate for creating complex molecules with specific functions, particularly in materials science and medicinal chemistry.

-

Organic Semiconductors: This reagent is a documented starting material for synthesizing benzothiadiazole derivatives. These resulting compounds are key building blocks for organic semiconductors, materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Luminescent Materials: It has been used to prepare imidazo[1,2-a]pyridine derivatives. These molecules can exhibit bright Excited-State Intramolecular Proton Transfer (ESIPT) luminescence, a property valuable for developing new fluorescent probes, sensors, and solid-state lighting materials.

-

Polycyclic Aromatic Systems: The reagent has also been employed in the synthesis of complex polycyclic aromatic triptycenes, rigid three-dimensional structures with applications in host-guest chemistry and materials science.

Conclusion

This compound is a testament to the power of modern chemical reagents. Its molecular weight of 240.13 g/mol belies its significant impact as a stable, versatile, and highly effective building block. By combining the desirable electronic and structural properties of the 3-methoxythiophene motif with the robust reactivity of a pinacol boronic ester, it provides chemists in drug discovery and materials science with a reliable tool for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic insights provided herein serve as a guide for its rational and successful application in the laboratory.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. (2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester | 98% Pure [frontierspecialtychemicals.com]

- 7. 1310384-98-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

3-Methoxythiophene-2-boronic acid pinacol ester NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methoxythiophene-2-boronic acid pinacol ester

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for this compound (CAS 1310384-98-5). Intended for researchers, chemists, and drug development professionals, this document details the expected ¹H, ¹³C, and ¹¹B NMR spectra, offering insights into peak assignments, coupling constants, and the influence of molecular structure on chemical shifts. Furthermore, it includes field-proven protocols for sample preparation and data acquisition, discusses common impurities, and provides visual aids to facilitate understanding. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure scientific integrity and practical utility.

Introduction

Compound Overview: A Versatile Synthetic Building Block

This compound is a key heterocyclic organic compound widely utilized in modern synthetic chemistry. Its structure, featuring a methoxy-substituted thiophene ring coupled to a boronic acid pinacol ester, makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This versatility has led to its use as a critical intermediate in the synthesis of advanced materials, including organic semiconductors, specialized polymers, and polycyclic aromatic triptycenes.[1] Its role in constructing complex molecular architectures underscores the need for precise and reliable methods of structural characterization and purity assessment.

The Indispensable Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules like this compound. It provides unparalleled, atom-level information about the chemical environment, connectivity, and conformation of a molecule in solution.

-

¹H NMR reveals the number and type of hydrogen atoms and their connectivity through spin-spin coupling.

-

¹³C NMR provides a map of the carbon skeleton of the molecule.

-

¹¹B NMR is particularly crucial for this class of compounds, as it directly probes the boron center, confirming the integrity of the boronic ester group and providing information about its electronic environment.[2]

Accurate interpretation of NMR spectra is essential for verifying the successful synthesis of the target compound, identifying potential impurities, and ensuring the quality of the material for subsequent reactions.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a distinct fingerprint for the molecule. The key is to understand how the electron-donating methoxy group and the electron-withdrawing boronate ester influence the chemical shifts of the thiophene ring protons.

Predicted Peak Assignments and Interpretation

The expected ¹H NMR spectrum in deuterated chloroform (CDCl₃) is characterized by four distinct signals. The two protons on the thiophene ring appear as doublets due to mutual coupling, while the methoxy and pinacol methyl groups each appear as sharp singlets.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Pinacol Protons (-C(CH ₃)₂) | ~ 1.35 | Singlet | 12H | N/A | This sharp singlet corresponds to the twelve equivalent protons of the four methyl groups on the pinacol moiety. Its chemical shift is highly characteristic for pinacol boronic esters.[3][4] |

| Methoxy Protons (-OCH ₃) | ~ 3.95 | Singlet | 3H | N/A | The three protons of the methoxy group are chemically equivalent and appear as a singlet. The electron-withdrawing nature of the attached oxygen atom shifts this signal downfield. |

| Thiophene Proton (H-4) | ~ 6.90 | Doublet | 1H | ~ 5.5 Hz | This proton is adjacent to the methoxy-bearing carbon. The electron-donating effect of the methoxy group shields this proton, shifting it upfield relative to the other thiophene proton. |

| Thiophene Proton (H-5) | ~ 7.25 | Doublet | 1H | ~ 5.5 Hz | This proton is adjacent to the sulfur atom and further from the electron-donating methoxy group, resulting in a more downfield chemical shift. The coupling constant of ~5.5 Hz is typical for adjacent protons on a thiophene ring.[4] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed view of the molecule's carbon framework. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Predicted Peak Assignments

The spectrum is expected to show seven distinct signals. A notable feature of boronic esters is that the carbon atom directly attached to the boron (ipso-carbon) can be difficult to observe or appear as a broad, low-intensity signal due to quadrupolar broadening from the adjacent boron-11 nucleus.[5][6]

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pinacol Methyl Carbons (-C(C H₃)₂) | ~ 24.9 | The four methyl carbons of the pinacol group are equivalent and appear as a strong signal in the aliphatic region. This is a highly consistent value across numerous pinacol esters.[3][4][5] |

| Methoxy Carbon (-OC H₃) | ~ 58.0 | The chemical shift is typical for a methoxy group attached to an aromatic ring. |

| Pinacol Quaternary Carbons (-C (CH₃)₂) | ~ 84.5 | The two quaternary carbons of the pinacol ester, bonded to oxygen, are highly deshielded and appear significantly downfield.[3][4] |

| Thiophene C-2 (C-B) | Not reliably observed | This ipso-carbon is directly bonded to boron. Quadrupolar relaxation effects often lead to significant broadening, making this peak difficult to detect.[6] |

| Thiophene C-4 | ~ 115.0 | This carbon is influenced by the electron-donating methoxy group at the C-3 position. |

| Thiophene C-5 | ~ 130.0 | This carbon is primarily influenced by the adjacent sulfur atom. |

| Thiophene C-3 (C-OCH₃) | ~ 165.0 | The carbon atom directly attached to the highly electronegative oxygen of the methoxy group is the most deshielded of the thiophene carbons, resulting in a large downfield shift. |

¹¹B NMR Spectroscopy: Direct Confirmation

¹¹B NMR is a powerful and essential tool for characterizing boronic esters. As boron-11 is a quadrupolar nucleus, the signals are often broad, but they provide direct evidence of the boron's chemical environment and oxidation state.

For this compound, the boron atom is in a trigonal planar (sp² hybridized) environment. This typically results in a single, broad signal in the ¹¹B NMR spectrum.

The observation of a signal in this range confirms the presence and integrity of the boronic acid pinacol ester functionality. Any significant deviation or the appearance of additional signals could indicate hydrolysis to the corresponding boronic acid (which appears further upfield) or other side products.[2]

Experimental Protocols & Methodologies

Adherence to proper experimental procedures is critical for obtaining high-quality, reproducible NMR data.

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Sample Preparation Protocol

Causality: Boronic esters are susceptible to hydrolysis. The use of anhydrous solvents and dry glassware is paramount to prevent the formation of the corresponding boronic acid, which would complicate spectral analysis.

-

Glassware: Ensure the 5 mm NMR tube and any transfer pipettes are thoroughly dried in an oven (e.g., at 120 °C for at least 2 hours) and cooled in a desiccator before use.

-

Sample Weighing: Accurately weigh the sample. For standard ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a higher concentration of 20-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8][9]

-

Solvent Addition: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃ from a sealed ampoule or stored over molecular sieves).

-

Dissolution: Vortex the vial gently until the solid is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution into the NMR tube. A simple and effective method is to push a small plug of glass wool or cotton into a Pasteur pipette and filter the sample solution through it directly into the NMR tube.[9]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress.

Recommended NMR Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 8-16

-

Referencing: Tetramethylsilane (TMS) at δ 0.00 ppm or residual CHCl₃ at δ 7.26 ppm.[4]

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more, depending on concentration

-

Referencing: CDCl₃ triplet at δ 77.16 ppm.[4]

-

-

¹¹B{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single pulse

-

Acquisition Time: ~0.1 seconds

-

Relaxation Delay (d1): 0.5 seconds

-

Number of Scans: 128-256

-

Referencing: External BF₃·OEt₂ standard (δ 0.0 ppm).

-

Common Impurities and Their NMR Signatures

Purity assessment is a primary application of NMR. Being aware of potential impurities and their characteristic signals is crucial for accurate interpretation.

Diagram: Structure and Key NMR Signals

Caption: Key ¹H NMR assignments for the target molecule.

-

Pinacol: Leftover from the esterification reaction, pinacol appears as a sharp singlet in the ¹H NMR spectrum around δ 1.25 ppm . Its presence can sometimes interfere with the integration of the target compound's pinacol signal if not baseline-resolved.[3]

-

Water (H₂O): Appears as a broad singlet, typically around δ 1.5-1.6 ppm in CDCl₃. Its presence is a strong indicator that hydrolysis may have occurred.

-

3-Methoxythiophene-2-boronic acid (Hydrolysis Product): If the ester hydrolyzes, the pinacol group is lost and a boronic acid (B(OH)₂) is formed. This results in the disappearance of the large 12H pinacol singlet in the ¹H NMR spectrum and the appearance of a very broad B-OH proton signal. In the ¹¹B NMR spectrum, the formation of the tetracoordinate boronate anion (in the presence of a Lewis base) or changes in the equilibrium with the trigonal acid will cause a significant upfield shift from the δ 28-35 ppm region.[2]

-

Unreacted Starting Materials: Depending on the synthetic route, signals corresponding to precursors like 2-bromo-3-methoxythiophene may be present.

Conclusion

The comprehensive NMR analysis of this compound provides a robust framework for its unambiguous identification and quality control. The characteristic signals in the ¹H spectrum (two thiophene doublets, a methoxy singlet, and a large pinacol singlet), the carbon skeleton map from the ¹³C spectrum, and the definitive boronic ester signal between δ 28-35 ppm in the ¹¹B spectrum collectively serve as a reliable analytical signature. By employing the rigorous experimental protocols outlined in this guide, researchers can obtain high-fidelity data, enabling confident structural verification and the detection of common impurities, thereby ensuring the integrity of this valuable synthetic building block for its diverse applications in materials science and organic chemistry.

References

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Retrieved from [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(19), 5963–5974*. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]

-

Hudnall, T. W., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3824–3829*. Retrieved from [Link]

-

Qiu, D., et al. (2012). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry. Retrieved from [Link]

-

MDPI. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(15), 4452. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Skorka, L., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4618*. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane. Retrieved from [Link]

-

Gronowitz, S., et al. (1985). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemical Science. Retrieved from [Link]

Sources

The Methoxy Group as a Modulator of Reactivity and Properties in Thiophene Boronic Esters: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

Thiophene boronic esters are indispensable reagents in modern organic synthesis, particularly for the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. The introduction of substituents onto the thiophene ring can profoundly alter the reagent's behavior, and among the most influential is the methoxy group. This technical guide provides an in-depth analysis of the multifaceted role of the methoxy group, dissecting its electronic and steric effects on the stability, reactivity, and physical properties of thiophene boronic esters. We explore how the position of the methoxy substituent dictates its influence—from modulating the Lewis acidity of the boron center to altering the kinetics of the critical transmetalation step in catalytic cycles. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic framework to enable the rational design of synthetic strategies and the fine-tuning of molecular properties.

Introduction

The thiophene nucleus is a privileged scaffold in pharmaceuticals, agrochemicals, and organic electronic materials.[1] Consequently, methods for its functionalization are of paramount importance. Thiophene boronic acids and their corresponding esters are key building blocks for these applications, primarily through their participation in palladium-catalyzed cross-coupling reactions.[1][2] The choice between a boronic acid and a boronate ester often represents a trade-off between reactivity and stability. Boronic acids are generally more reactive but can be prone to decomposition pathways like protodeboronation.[3][4] Boronate esters, particularly pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store, which is advantageous in multi-step syntheses.[2][3][4]

This guide focuses specifically on how the methoxy (-OCH₃) substituent, a common functional group, acts as a powerful control element on the thiophene boronic ester system. Understanding its influence is critical for predicting reactivity, optimizing reaction conditions, and designing molecules with desired electronic properties.

Chapter 1: Fundamental Effects of the Methoxy Group

The influence of the methoxy group is a classic example of the interplay between electronic and steric effects, which are highly dependent on its position relative to the boronic ester moiety on the thiophene ring.

Electronic Effects: A Duality of Influence

The methoxy group exhibits a dual electronic nature:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma bond.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the thiophene ring. This is a powerful electron-donating effect.

The resonance effect is most pronounced when the methoxy group is in a position that allows for direct conjugation with the rest of the ring system (equivalent to ortho and para positions in a benzene ring), and it typically dominates over the weaker inductive effect.[5][6][7] This electron donation increases the electron density of the thiophene ring, which in turn influences the C-B bond and the boron atom itself.[8][9]

Caption: Resonance delocalization of oxygen lone pairs into the thiophene ring.

Steric Effects

A methoxy group positioned adjacent (ortho) to the boronic ester introduces significant steric bulk.[5] This steric hindrance can impede the approach of the bulky palladium catalyst complex required for cross-coupling, potentially slowing down the reaction rate.[10][11] In some cases, extreme steric hindrance can even prevent reactions like borylation from occurring.[11]

Chapter 2: Impact on Physicochemical Properties and Stability

The electronic and steric changes imparted by the methoxy group directly translate to measurable differences in the properties of the boronic ester.

Modulation of Lewis Acidity and pKa

The Lewis acidity of the boron atom is a critical factor in its reactivity. By donating electron density into the aromatic system, the methoxy group increases the electron density at the boron center. This reduces the boron's electrophilicity and therefore decreases its Lewis acidity.[5][12] This effect is reflected in the pKa of the corresponding boronic acid. While data for substituted thiophenes can be sparse, the trend is well-documented for phenylboronic acids, which serve as a reliable model.

Table 1: Influence of Methoxy Group Position on the Acidity of Phenylboronic Acids

| Compound | pKa in Water | Predominant Effect | Implication for Thiophene Analogs |

| Phenylboronic acid (unsubstituted) | 8.8 | - | Baseline |

| 2-Methoxyphenylboronic acid | 9.0[5] | +M Resonance, Steric Hindrance | Decreased Lewis acidity |

| 3-Methoxyphenylboronic acid | 8.8 (estimated) | -I Inductive (weak) | Lewis acidity similar to unsubstituted |

| 4-Methoxyphenylboronic acid | 9.25[5] | +M Resonance (strong) | Significantly decreased Lewis acidity |

Stability and Characterization

While boronate esters are valued for their stability, electron-rich aromatic systems can be more susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source.[13] Therefore, while the ester form provides protection, highly activated methoxy-substituted thiophene boronic esters should still be handled under anhydrous conditions and stored carefully.

For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

-

¹H NMR: Shows characteristic signals for the methoxy protons (~3.8 ppm) and the thiophene ring protons. For pinacol esters, a sharp singlet integrating to 12 protons is typically observed around 1.3 ppm.[14][15]

-

¹³C NMR: Confirms the carbon skeleton.

-

¹¹B NMR: This is a powerful tool for characterizing organoboron compounds. Three-coordinate boronic esters typically show a broad signal in the range of δ 20-30 ppm.[15][16]

Chapter 3: Role in Suzuki-Miyaura Cross-Coupling

The most significant impact of the methoxy group is observed in its application in the Suzuki-Miyaura reaction. Its effects are most profoundly felt during the transmetalation step.

Mechanistic Implications for the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The methoxy group primarily influences the transmetalation step, where the organic group is transferred from boron to palladium.

Caption: The Suzuki-Miyaura Catalytic Cycle.

For transmetalation to occur, a boronate species ([R-B(OR)₂(OH)]⁻) is often formed by the reaction of the boronic ester with the base. The rate of this step is influenced by the nucleophilicity of the ipso-carbon of the thiophene ring.[13]

-

Activating Effect: A methoxy group in a conjugating position (para-like) donates electron density, increasing the nucleophilicity of the thiophene ring and potentially accelerating the rate of transmetalation.

-

Steric Hindrance: An ortho-methoxy group can sterically hinder the formation of the required palladium-boron complex, potentially slowing the reaction despite its electronic activation.[10]

This interplay means that the optimal position for the methoxy group depends on the specific substrates and desired outcome, highlighting its role as a "tuning" element.

Chapter 4: Synthetic Protocols and Methodologies

The following protocols are provided as robust, self-validating systems for the synthesis and application of methoxy-substituted thiophene boronic esters.

Protocol 1: Synthesis of 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This procedure details the Miyaura borylation of a brominated methoxythiophene, a common and efficient method for preparing boronic esters.

Caption: Workflow for the Miyaura Borylation of 2-Bromo-5-methoxythiophene.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-methoxythiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous, degassed 1,4-dioxane via cannula (approx. 0.1 M concentration).

-

Reaction: Stir the mixture at 85 °C under a positive pressure of nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure boronic ester.

Protocol 2: Model Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the synthesized boronic ester in a coupling reaction with an aryl bromide.

Step-by-Step Methodology:

-

Inert Atmosphere: To a Schlenk tube, add the aryl bromide (e.g., 4-bromoanisole, 1.0 eq), 2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Solvent Addition: Evacuate and backfill the tube with nitrogen. Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v) via syringe.[17]

-

Reaction: Seal the tube and heat the mixture to 90 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the solvent in vacuo. Purify the crude product by column chromatography to obtain the desired biaryl product.

Conclusion

The methoxy group is far from a simple, passive substituent on a thiophene boronic ester. It is a potent and versatile modulating element that exerts profound control over the molecule's electronic structure, stability, and reactivity in cross-coupling reactions. Through a combination of resonance-based electron donation and position-dependent steric hindrance, it allows chemists to fine-tune the properties of these crucial synthetic building blocks. A thorough understanding of these principles, as outlined in this guide, is essential for the rational design of experiments, the optimization of reaction yields, and the successful synthesis of complex molecular targets in drug discovery and materials science.

References

- How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science.

- Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. Sakarya University Journal of Science.

- How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconduct. Journal of King Saud University - Science.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)

- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron

- theoretical investigation of the effect of conjuation of thiophene rings on the charge transport of thienocoronene deriv

- Chemistry Of Boronic Esters. AA Blocks.

- The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity. Benchchem.

- Stereospecific Conversion of Boronic Esters into Enones using Methoxyallene: Application in the Total Synthesis of 10‐Deoxymethynolide.

- 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.

- Any advice in preparing Thiophene with boronic ester group at C2?

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.

- Orienting methoxy group-carbocation conjugation effects explaining the...

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI.

- Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS).

- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons. Pearson.

- Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.

- Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their c

- Syntheses of extreme sterically hindered 4-methoxyboronic acids.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- 4-(Methoxycarbonyl)thiophene-2-boronic acid pinacol ester. MySkinRecipes.

- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d...

- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.

- The Role of Boronic Esters in Modern Organic Synthesis. Boron-based Compound Manufacturer.

- Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. MDPI.

- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci.

- Suzuki cross-coupling reaction. YouTube.

- Suzuki–Miyaura (hetero-)

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform

- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis.

- Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry.

- Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.

Sources

- 1. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. leah4sci.com [leah4sci.com]

- 8. How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials - Journal of King Saud University - Science [jksus.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aablocks.com [aablocks.com]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Suzuki-Miyaura coupling protocol using 3-Methoxythiophene-2-boronic acid pinacol ester

An Application Guide to Suzuki-Miyaura Coupling with 3-Methoxythiophene-2-boronic acid pinacol ester

Introduction: The Strategic Importance of Thiophene-Based Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced organic materials.[3][4][5]

This guide focuses on a specific, high-value building block: This compound . The thiophene ring is a privileged scaffold in medicinal chemistry, and its incorporation can significantly modulate the pharmacological properties of a molecule.[4][6] The use of the pinacol ester form of the boronic acid offers distinct advantages over the free acid, including enhanced stability against degradation pathways like protodeboronation, easier handling and purification, and, in many cases, favorable reaction kinetics.[7][8][9] Mechanistic studies have revealed that boronic esters can, under certain conditions, participate directly in the transmetalation step without prior hydrolysis, streamlining the catalytic cycle.[7][10] This application note provides a comprehensive protocol and the underlying scientific rationale for employing this versatile reagent.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated palladium-catalyzed cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical here, as it can accelerate this often rate-limiting step.[3][9]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex, which then readily exchanges its organic group (the 3-methoxythiophene) with the halide on the palladium complex.[11][12]

-

Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, which regenerates the active Pd(0) catalyst to re-enter the cycle. The desired biaryl product is released.

Optimized Protocol for Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Reagent and Materials Summary

The following table outlines the quantities for a representative reaction on a 0.5 mmol scale.

| Component | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount Required |

| Aryl Bromide (e.g., 4-Bromoanisole) | C₇H₇BrO | 187.04 | 0.50 | 1.0 | 93.5 mg |

| This compound | C₁₁H₁₇BO₃S | 240.13 | 0.60 | 1.2 | 144.1 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 0.01 | 0.02 (2 mol%) | 2.2 mg |

| Sphos (Ligand) | C₂₇H₃₁O₂P | 410.50 | 0.02 | 0.04 (4 mol%) | 8.2 mg |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.50 | 3.0 | 207.3 mg |

| 1,4-Dioxane | C₄H₈O₂ | - | - | - | 4.0 mL |

| Water (Degassed) | H₂O | - | - | - | 1.0 mL |

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), this compound (0.60 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₂CO₃ (1.50 mmol).

-

Inert Atmosphere: Seal the tube with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]

-

Solvent Addition: Through the septum, add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water via syringe. Degassing can be achieved by bubbling argon through the solvents for 20-30 minutes prior to use.

-

Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir the mixture vigorously for the required duration (typically 2-16 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting aryl bromide.[13]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[1][13]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to optimization is key to achieving high yields.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive Catalyst: Oxygen contamination; formation of palladium black.[9] Poor Reagent Quality: Impure or degraded boronic ester or halide. | Use a pre-catalyst (e.g., SPhos G3). Ensure rigorous degassing of solvents. Verify the purity of starting materials. Store boronic esters under inert gas. |